1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is a chemical intermediate . It’s used in the synthesis of various compounds.
One related compound is (S)-Fluoxetine , an antidepressant drug, which has a similar structure. This suggests that 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride could potentially be used in pharmaceutical research or drug development.
Another source suggests that this compound can be synthesized from trifluoromethylbenzaldehyde, indicating its potential use in organic synthesis.
Remember, handling and experimenting with chemicals should always be done by trained professionals in a controlled environment, following all safety protocols. Always refer to the Material Safety Data Sheet (MSDS) for information on handling and safety precautions .
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H13ClF3N and a molecular weight of approximately 251.68 g/mol. This compound features a cyclopropane ring substituted with a 4-(trifluoromethyl)phenyl group and an amine functional group, making it structurally unique and potentially useful in various chemical and biological applications. The compound is often used in research settings and is available for purchase from several chemical suppliers .
The reactivity of 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound's electronic properties, potentially enhancing its reactivity towards electrophiles. Specific reactions may include:
The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride typically involves multi-step organic synthesis techniques. A general approach may include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride has potential applications in various fields, including:
Interaction studies involving 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride could focus on:
Such studies are crucial for determining the pharmacokinetic and pharmacodynamic profiles of the compound.
Several compounds share structural similarities with 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-{[4-Fluorophenyl]methyl}cyclopropan-1-amine | C11H12FClN | Lacks trifluoromethyl group; potential neuroactive properties |
| 1-{[4-Chlorophenyl]methyl}cyclopropan-1-amine | C11H12ClN | Chlorine substituent; explored for antidepressant effects |
| 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-2-amine | C11H13ClF3N | Similar structure but different position of amine group |
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, highlighting the uniqueness of 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride within this class.
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride possesses the molecular formula C₁₁H₁₃ClF₃N with a molecular weight of 251.68 grams per mole [1]. The compound exhibits a complex structural framework comprising three distinct functional domains: a cyclopropane ring bearing an amino group, a trifluoromethyl-substituted aromatic ring, and a methylene bridge connecting these two moieties [2]. The hydrochloride salt form introduces an additional chloride counterion that significantly influences the overall molecular properties and crystalline structure [1].
The compositional analysis reveals the presence of eleven carbon atoms, thirteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one chlorine atom in the salt form [1]. The trifluoromethyl group contributes significantly to the molecular weight and electronic properties, accounting for 19.6% of the total molecular mass [2]. The cyclopropane ring system represents a highly constrained three-membered carbocyclic structure that imparts unique geometric and electronic characteristics to the molecule [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClF₃N |
| Molecular Weight (g/mol) | 251.68 |
| CAS Number | 29813-02-3 |
| IUPAC Name | 1-(4-(trifluoromethyl)benzyl)cyclopropan-1-amine hydrochloride |
| SMILES | NC1(CC2=CC=C(C(F)(F)F)C=C2)CC1.[H]Cl |
| InChI Key | WUMSZDYCSXVYMA-UHFFFAOYSA-N |
The cyclopropane ring in 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride exhibits the characteristic triangular geometry that defines all three-membered carbocyclic systems [3]. The bond angles between carbon-carbon covalent bonds are constrained to approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees [3]. This geometric constraint introduces substantial ring strain, estimated at approximately 27.6 kilocalories per mole, which profoundly influences the chemical reactivity and stability of the compound [3].
The carbon-carbon bond distances within the cyclopropane ring measure approximately 151 picometers, which are notably shorter than typical carbon-carbon single bonds that range from 153 to 155 picometers [3]. Despite this apparent shortening, the carbon-carbon bonds in cyclopropane are actually weakened by approximately 34 kilocalories per mole compared to ordinary carbon-carbon bonds due to the severe angular strain [3]. The molecular geometry exhibits D₃ₕ symmetry in the parent cyclopropane structure, though this symmetry is disrupted by the amino and benzyl substituents [3].
The bonding in cyclopropane rings is commonly described using the bent bond model, where the carbon-carbon bonds are oriented outward from the ring center with an inter-orbital angle of approximately 104 degrees [3]. This unusual bonding arrangement contributes to the unique electronic properties of cyclopropyl-containing compounds and influences their spectroscopic characteristics, particularly in nuclear magnetic resonance spectroscopy [4].
The trifluoromethyl group in 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride occupies the para position on the aromatic ring, creating significant electronic and steric effects throughout the molecular framework [5]. The trifluoromethyl substituent is recognized as one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence primarily through inductive effects [5]. The three carbon-fluorine bonds are oriented in a tetrahedral arrangement around the central carbon atom, with each carbon-fluorine bond exhibiting substantial ionic character due to the high electronegativity of fluorine [5].
Conformational analysis reveals that the trifluoromethyl group can adopt multiple rotational orientations relative to the aromatic ring plane [6]. These conformational preferences are influenced by both steric interactions and electronic effects, including potential intramolecular interactions with other functional groups within the molecule [6]. The electron-withdrawing nature of the trifluoromethyl group significantly affects the electron density distribution in the aromatic ring, leading to reduced nucleophilicity and altered reactivity patterns [5].
The orientation of the trifluoromethyl group also influences the overall dipole moment of the molecule and affects intermolecular interactions in both solution and solid-state environments [7] [8]. Studies of related trifluoromethyl-substituted aromatic compounds have demonstrated that the group exhibits a strong preference for conformations that minimize steric repulsion while maximizing favorable electrostatic interactions [9].
The formation of the hydrochloride salt of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine introduces profound structural modifications that affect both molecular geometry and intermolecular interactions [10]. Upon protonation, the primary amine group is converted to an ammonium cation (NH₃⁺), which significantly alters the electronic distribution and hydrogen bonding capabilities of the compound [11]. The chloride counterion forms strong ionic interactions with the protonated amine, creating a charge-separated ion pair that fundamentally changes the physical and chemical properties [10].
The salt formation process involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the nitrogen atom of the cyclopropylamine [11]. This protonation event increases the formal positive charge on the nitrogen center and enhances the compound's water solubility through increased polarity and hydrogen bonding capabilities [12]. The chloride anion can accommodate multiple hydrogen bonding interactions, often forming extended networks in the crystalline state [10].
Crystal structure analysis of related amine hydrochloride salts reveals that the chloride ion typically coordinates with multiple hydrogen bond donors, including both the ammonium protons and weaker carbon-hydrogen donors [10]. These interactions contribute significantly to the overall crystal stability and influence the melting point, solubility, and other physical properties of the salt form [13].
The melting point of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is reported to be 168-169°C, indicating a well-defined crystalline structure with strong intermolecular interactions [14]. This relatively high melting point is characteristic of organic hydrochloride salts, where ionic interactions between the protonated amine and chloride anion contribute significantly to crystal lattice stability [13]. The narrow melting point range suggests high purity and good crystallinity of the compound [15].
Thermal analysis studies of related cyclopropylamine compounds indicate that thermal decomposition typically occurs at temperatures significantly above the melting point [16]. The trifluoromethyl group generally enhances thermal stability due to the strength of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [5]. Differential scanning calorimetry studies would be expected to show a sharp endothermic peak corresponding to the melting transition, followed by potential decomposition events at higher temperatures [15].
The thermal behavior of hydrochloride salts is often influenced by the loss of hydrogen chloride gas at elevated temperatures, which can occur through various decomposition pathways [15]. The presence of the electron-withdrawing trifluoromethyl group may influence these thermal decomposition processes by affecting the basicity of the amine and the stability of potential decomposition intermediates [5].
The solubility characteristics of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride are dramatically influenced by the salt formation, which significantly enhances water solubility compared to the free base form [12]. Hydrochloride salts of organic amines typically exhibit high solubility in polar protic solvents due to their ionic character and ability to form hydrogen bonds [17]. The compound demonstrates excellent solubility in water, where the ionic interactions between the ammonium cation and chloride anion are effectively solvated by water molecules [12].
In methanol and ethanol, the compound maintains good solubility due to the ability of these alcoholic solvents to solvate both ionic and polar covalent interactions [18]. The hydroxyl groups in these solvents can participate in hydrogen bonding with both the ammonium protons and the chloride anion, facilitating dissolution [17]. The solubility in these solvents is generally lower than in water but remains substantial for most practical applications [19].
| Solvent | Solubility |
|---|---|
| Water | Highly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Sparingly soluble |
| Diethyl ether | Poorly soluble |
The solubility in chloroform and other non-polar organic solvents is significantly reduced due to the ionic nature of the salt form [18]. The lack of polar interactions and inability to stabilize the separated ions in non-polar media results in poor dissolution [12]. This solubility profile is typical for organic hydrochloride salts and influences both analytical procedures and potential applications [17].
The crystalline structure of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride exhibits the characteristic features of organic ammonium chloride salts, with extensive hydrogen bonding networks contributing to crystal stability [10]. The compound typically crystallizes as a white to off-white powder with well-defined crystal faces and good stability under normal storage conditions [13]. The crystal structure is dominated by ionic interactions between the ammonium cations and chloride anions, supplemented by weaker van der Waals forces and carbon-hydrogen to chloride interactions [10].
X-ray crystallographic analysis of related compounds reveals that the chloride anions typically occupy positions that maximize hydrogen bonding interactions with available donors [10]. The ammonium group provides three strong hydrogen bond donors, while the aromatic and cyclopropyl carbon-hydrogen bonds can serve as weaker secondary donors [13]. The trifluoromethyl group, being strongly electron-withdrawing, does not participate directly in hydrogen bonding but influences the overall electronic environment [5].
The crystal packing is often characterized by the formation of discrete ion pairs or extended ionic networks, depending on the specific geometric constraints imposed by the organic cation [10]. The crystalline form demonstrates good stability under ambient conditions, though exposure to high humidity may lead to hydration or other structural changes [15]. Powder X-ray diffraction patterns typically show sharp, well-resolved peaks indicative of good crystallinity [13].
The acidity parameters of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine are significantly influenced by both the cyclopropyl substituent and the electron-withdrawing trifluoromethyl group [20]. The parent cyclopropylamine exhibits a pKa value of approximately 9.10, which is slightly lower than that of simple aliphatic amines due to the unique electronic properties of the cyclopropane ring [19]. The cyclopropyl group exhibits some degree of electron-withdrawing character, which reduces the basicity of the attached amine [19].
The presence of the trifluoromethyl-substituted benzyl group further reduces the basicity of the amine through inductive electron withdrawal transmitted through the methylene bridge [21]. Although the effect is somewhat attenuated by the intervening methylene group, the powerful electron-withdrawing nature of the trifluoromethyl substituent still exerts a measurable influence on the amine basicity [5]. The para-substitution pattern provides optimal transmission of electronic effects through the aromatic ring system [21].
In the hydrochloride salt form, the amine exists predominantly in the protonated state under normal pH conditions [11]. The pKa value of the conjugate acid (ammonium form) determines the pH range over which protonation and deprotonation occur [20]. The electron-withdrawing substituents stabilize the neutral amine form relative to the protonated form, resulting in a lower pKa compared to unsubstituted cyclopropylamine [19].
The electronic effects in 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine are quantitatively described by Hammett parameters, which provide a measure of substituent effects on aromatic reactivity [21]. The trifluoromethyl group exhibits Hammett sigma constants of σₘ = 0.43 for meta substitution and σₚ = 0.54 for para substitution, indicating strong electron-withdrawing properties [21]. These values are among the highest for common organic substituents, reflecting the powerful inductive effect of the three carbon-fluorine bonds [21].
The electron-withdrawing effect of the trifluoromethyl group operates primarily through inductive mechanisms, as the group lacks the ability to participate in resonance interactions with the aromatic π-system [5]. The high electronegativity of fluorine atoms creates a significant dipole moment in each carbon-fluorine bond, and the cumulative effect of three such bonds results in a highly electron-deficient carbon center [5]. This electronic deficiency is transmitted through the aromatic ring system and influences the reactivity of other functional groups in the molecule [21].
| Parameter | Value | Interpretation |
|---|---|---|
| σₘ (meta) | 0.43 | Strong electron-withdrawing |
| σₚ (para) | 0.54 | Very strong electron-withdrawing |
| Inductive Effect | Strong -I | Reduces electron density |
| Resonance Effect | Minimal | Limited π-conjugation |
The electronic effects extend beyond the immediate aromatic ring and influence the properties of the cyclopropylamine moiety through the methylene bridge [5]. While the effect is somewhat attenuated by the intervening saturated carbon, the overall electron-withdrawing influence contributes to the reduced basicity of the amine and affects its hydrogen bonding capabilities [21].
The ¹H Nuclear Magnetic Resonance spectrum of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride exhibits characteristic signals that reflect the unique structural features of the compound [4]. The cyclopropyl protons appear as a complex multiplet in the upfield region around δ 0.8-1.2 parts per million, showing the characteristic shielding effect associated with cyclopropane rings [4]. This unusual chemical shift pattern arises from the unique electronic environment created by the strained ring system and the associated aromatic-like ring current effects [4].
The aromatic protons of the trifluoromethyl-substituted benzene ring appear as a characteristic doublet pattern in the δ 7.2-7.6 parts per million region [17]. The trifluoromethyl substituent causes a slight downfield shift of the aromatic signals due to its electron-withdrawing effect [5]. The methylene bridge protons connecting the aromatic ring to the cyclopropane appear as a singlet around δ 2.8-3.2 parts per million, with the exact chemical shift influenced by the electronic environment created by both the aromatic ring and the cyclopropyl group [2].
The ¹³C Nuclear Magnetic Resonance spectrum provides additional structural information, with the trifluoromethyl carbon appearing as a characteristic quartet around δ 124 parts per million due to coupling with the three equivalent fluorine atoms [2]. The aromatic carbons show the expected chemical shifts for a trifluoromethyl-substituted benzene ring, with the carbon bearing the trifluoromethyl group appearing further downfield due to the strong electron-withdrawing effect [5]. The cyclopropyl carbons appear in the aliphatic region with chemical shifts that reflect the unique electronic environment of the strained ring system [4].
¹⁹F Nuclear Magnetic Resonance spectroscopy reveals a single sharp peak around δ -62 to -63 parts per million, characteristic of aromatic trifluoromethyl groups [5]. The chemical shift and coupling patterns provide definitive identification of the trifluoromethyl substituent and confirmation of its attachment to the aromatic ring [5].
| Nucleus | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | δ 0.8-1.2 ppm | Complex multiplet | Cyclopropyl CH₂ |
| ¹H | δ 7.2-7.6 ppm | Doublet pattern | Aromatic protons |
| ¹³C | δ 124 ppm | Quartet | CF₃ carbon |
| ¹⁹F | δ -62 to -63 ppm | Singlet | CF₃ group |
The infrared spectrum of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride exhibits characteristic absorption bands that provide definitive identification of the functional groups present in the molecule [22] [11]. The most prominent feature is the broad, intense absorption envelope centered around 3000-2500 wavenumbers, which corresponds to the stretching vibrations of the NH₃⁺ group in the protonated amine [11]. This envelope is significantly broader and more intense than typical amine N-H stretching bands due to the ionic character and extensive hydrogen bonding in the salt form [11].
The trifluoromethyl group produces characteristic strong absorptions in the C-F stretching region between 1300-1100 wavenumbers [23]. These bands are among the most intense in the spectrum due to the high polarity of the carbon-fluorine bonds and typically appear as multiple peaks reflecting the different vibrational modes of the CF₃ group [23]. The antisymmetric and symmetric C-F stretching vibrations can often be resolved as separate bands, providing diagnostic information for the presence and environment of the trifluoromethyl substituent [23].
The aromatic C=C stretching vibrations appear as medium intensity bands in the 1600-1500 wavenumber region, with their exact positions influenced by the electron-withdrawing effect of the trifluoromethyl substituent [22]. The cyclopropane ring contributes characteristic C-H stretching and bending vibrations, though these are often overlapped with other aliphatic C-H modes [22]. Additional weak bands may be observed corresponding to overtone and combination vibrations, which can be enhanced in intensity due to the high polarity of the salt form [11].
| Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-2500 | Very strong, broad | NH₃⁺ stretching |
| 1300-1100 | Strong | C-F stretching |
| 1600-1500 | Medium | Aromatic C=C |
| 3000-2800 | Medium | C-H stretching |
The mass spectrometric analysis of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride provides valuable structural information through characteristic fragmentation patterns [24]. In positive ion mode, the compound typically loses the chloride anion to generate the molecular ion of the free base at m/z 215 [2]. This molecular ion peak often appears with relatively low intensity due to the tendency of amine compounds to undergo rapid fragmentation under electron impact conditions [24].
The base peak in the mass spectrum frequently appears at m/z 30, corresponding to the formation of CH₂=NH₂⁺, which is a common and stable fragment ion observed in the mass spectra of primary amines [24]. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, generating a resonance-stabilized nitrogen-containing cation [24]. The loss of the cyclopropyl and benzyl groups leads to this highly stable iminium ion fragment [24].
Additional characteristic fragment ions include peaks corresponding to the loss of the trifluoromethyl group (loss of 69 mass units) and various combinations of ring fragmentations [25]. The trifluoromethyl-substituted benzyl fragment may appear as a significant peak, reflecting the stability of this aromatic system [5]. The cyclopropane ring typically undergoes ring-opening fragmentation under mass spectrometric conditions, contributing to the complexity of the fragmentation pattern [25].
The isotope pattern of the molecular ion and major fragments provides additional confirmation of the molecular composition, with the presence of fluorine atoms being particularly diagnostic due to their monoisotopic nature [24]. The chloride content in the salt form can be confirmed through negative ion mass spectrometry, where the chloride anion appears at m/z 35 and 37 reflecting the natural isotope distribution of chlorine [24].
The electron distribution in 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is significantly influenced by the presence of the strongly electron-withdrawing trifluoromethyl group and the unique electronic characteristics of the cyclopropane ring system [5]. The trifluoromethyl substituent creates a substantial polarization of electron density away from the aromatic ring, resulting in reduced π-electron density throughout the benzene system [5]. This electron withdrawal is transmitted through the aromatic framework and influences the electronic environment of the methylene bridge and adjacent functional groups [21].
The cyclopropane ring exhibits unusual electron distribution patterns due to its highly strained geometry and bent bond character [3]. The overlap of atomic orbitals in cyclopropane differs significantly from normal sp³ hybridization, resulting in bonds that have partial π-character and contribute to unique electronic properties [3]. This electronic structure influences the chemical shifts observed in Nuclear Magnetic Resonance spectroscopy and affects the reactivity of the cyclopropyl group [4].
In the hydrochloride salt form, the protonation of the amine creates a formal positive charge on the nitrogen atom, which significantly alters the local electron distribution [11]. The ammonium cation is surrounded by a diffuse positive charge that interacts strongly with the chloride counterion and influences the overall molecular electrostatic potential [10]. The combination of the electron-withdrawing trifluoromethyl group and the positively charged ammonium center creates a complex pattern of charge distribution throughout the molecule [5].
The dipole moment of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride represents the vector sum of individual bond dipoles and reflects the overall polarity of the molecule [26]. Computational studies of related trifluoromethyl-substituted aromatic compounds suggest that the dipole moment is likely in the range of 4-6 Debye units [9]. The trifluoromethyl group contributes significantly to the overall dipole moment due to the high electronegativity difference between carbon and fluorine atoms [7].
The dipole moment calculation must account for the conformational flexibility of the molecule, particularly the rotation of the trifluoromethyl group and the orientation of the methylene bridge relative to the aromatic ring [8]. Different conformational arrangements can lead to variations in the calculated dipole moment, with some conformations showing partial cancellation of individual bond dipoles [9]. The presence of the ionic ammonium-chloride interaction in the salt form adds additional complexity to dipole moment calculations [7].
Experimental dipole moment measurements of related compounds have shown that trifluoromethyl substituents generally increase the overall molecular polarity, though the magnitude depends strongly on the substitution pattern and the presence of other polar functional groups [7] [8]. The electron-withdrawing effect of the trifluoromethyl group creates an asymmetric charge distribution that contributes to a substantial permanent dipole moment [5].
The hydrogen bonding capabilities of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride are dominated by the protonated amine functionality, which serves as a strong hydrogen bond donor through its NH₃⁺ group [11]. The ammonium cation can participate in up to three hydrogen bonding interactions simultaneously, making it an excellent hydrogen bond donor for crystal packing and solvation interactions [10]. The chloride counterion serves as a strong hydrogen bond acceptor and can coordinate with multiple donor sites [10].
The trifluoromethyl group, despite containing highly electronegative fluorine atoms, does not participate significantly in hydrogen bonding due to the poor accessibility of the fluorine lone pairs and their involvement in strong covalent bonding with carbon [5]. However, the electron-withdrawing effect of the trifluoromethyl group indirectly influences hydrogen bonding by affecting the electron density and acidity of other hydrogen bond donors in the molecule [21].
In crystalline environments, the compound forms extensive hydrogen bonding networks that contribute significantly to crystal stability and influence physical properties such as melting point and solubility [13]. The combination of strong N-H⋯Cl⁻ ionic hydrogen bonds and weaker C-H⋯Cl⁻ interactions creates a three-dimensional network that determines the crystal packing arrangement [10]. These hydrogen bonding interactions are also responsible for the high water solubility of the hydrochloride salt form [12].
| Interaction Type | Strength | Participants |
|---|---|---|
| N-H⋯Cl⁻ | Strong | NH₃⁺ and Cl⁻ |
| C-H⋯Cl⁻ | Weak | Aromatic/alkyl C-H and Cl⁻ |
| N-H⋯O | Moderate | NH₃⁺ and solvent molecules |
| Ion-dipole | Strong | NH₃⁺ and polar solvents |
Retrosynthetic analysis of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride reveals multiple strategic disconnection points that guide synthetic planning. The target molecule contains three key structural elements: a cyclopropane ring, a trifluoromethyl-substituted aromatic system, and an amine functionality. Each component presents unique synthetic challenges that require careful consideration of reaction compatibility and stereochemical control [1] [2].
The primary retrosynthetic disconnection involves cleavage of the benzylic carbon-nitrogen bond, leading to cyclopropane carboxylic acid derivatives and 4-(trifluoromethyl)benzyl halides as potential synthetic precursors. This approach capitalizes on well-established nucleophilic substitution reactions while maintaining the integrity of the strained cyclopropane ring system [3] [4]. Alternative disconnection strategies focus on cyclopropane ring formation as the key bond-forming step, utilizing alkene substrates bearing the trifluoromethylbenzyl amine moiety.
Strategic considerations must account for the electronic effects of the trifluoromethyl group, which significantly influences both the reactivity and selectivity of subsequent transformations. The strong electron-withdrawing nature of this substituent affects the nucleophilicity of the benzyl position and can impact cyclization reactions through electronic stabilization or destabilization of reaction intermediates [5] [6].
The formation of cyclopropane rings represents one of the most critical steps in the synthesis of the target compound. Multiple cyclopropanation methodologies offer distinct advantages depending on the specific substrate requirements and desired stereochemical outcomes.
Simmons-Smith Cyclopropanation employs iodomethylzinc iodide as the carbene equivalent, generated in situ from diiodomethane and zinc-copper couple. This method demonstrates excellent functional group tolerance and typically achieves yields ranging from 70-90% with high diastereoselectivity [7] [8]. The reaction proceeds through a concerted mechanism involving syn addition to the alkene double bond, preserving the geometry of the starting material while introducing the cyclopropane ring with predictable stereochemistry.
Diazo Decomposition Methods utilize transition metal catalysts to generate carbene intermediates from diazo compounds. Rhodium(II) and copper(I) complexes are particularly effective catalysts for these transformations, offering excellent control over both reactivity and selectivity [9] [10]. The use of chiral ligands enables enantioselective cyclopropanation, achieving enantiomeric excesses exceeding 90% in favorable cases. Mechanistic studies indicate that the reaction proceeds through metal-carbene intermediates that undergo direct addition to alkene substrates [11] [12].
Electrochemical Cyclopropanation represents an emerging methodology that utilizes electrochemically generated carbene equivalents from gem-dichloroalkanes. This approach operates under ambient conditions with high functional group tolerance and demonstrates excellent scalability for industrial applications [13] [14]. The method shows particular promise for accessing substituted cyclopropanes with diverse functionalization patterns.
The incorporation of trifluoromethyl groups into cyclopropane frameworks requires specialized methodologies that can accommodate the unique reactivity profile of fluorinated building blocks. Several complementary approaches have been developed to address this synthetic challenge.
Direct Trifluoromethylcarbene Addition employs 2-diazo-1,1,1-trifluoroethane as the carbene precursor in combination with transition metal catalysts. Copper(I) complexes bearing chiral bisoxazoline ligands demonstrate exceptional performance, achieving yields of 61-99% with excellent diastereoselectivity (>97% de) and enantioselectivity (97-99.9% ee) [6] [15] [16]. The reaction requires careful control of reaction conditions, including temperature, solvent selection, and catalyst loading, to achieve optimal results.
Togni's Reagent-Mediated Processes utilize hypervalent iodine compounds as electrophilic trifluoromethylation agents. These transformations proceed through radical mechanisms involving single-electron transfer processes, enabling the introduction of trifluoromethyl groups under mild conditions [5]. The method demonstrates broad substrate scope and excellent functional group compatibility, making it particularly suitable for complex molecule synthesis.
Biocatalytic Approaches have emerged as environmentally sustainable alternatives for trifluoromethylcarbene transfer reactions. Engineered myoglobin variants catalyze the asymmetric cyclopropanation of alkenes using gaseous 2-diazo-1,1,1-trifluoroethane, achieving exceptional stereoselectivity while operating under mild aqueous conditions [6] [16]. This methodology represents a significant advancement in green chemistry applications for fluorinated compound synthesis.
The Corey-Bakshi-Shibata (CBS) reduction provides a powerful method for the asymmetric reduction of prochiral ketones to yield enantiomerically enriched alcohols. This methodology finds particular application in the synthesis of chiral cyclopropane derivatives where precise stereochemical control is essential [17] [18] [19] [20].
The CBS catalyst system employs chiral oxazaborolidines derived from amino alcohols in combination with borane reducing agents. Optimal reaction conditions typically involve catalyst loadings of 5-20 mol%, temperatures ranging from -40°C to 0°C, and reaction times of 2-24 hours depending on substrate reactivity [18]. The choice of borane source significantly impacts both reaction rate and selectivity, with borane-tetrahydrofuran complex generally providing superior results compared to borane-dimethyl sulfide complex.
Recent mechanistic investigations have revealed that London dispersion interactions, rather than steric hindrance, play a dominant role in determining enantioselectivity in CBS reductions [20]. This understanding has enabled the development of improved catalyst systems with enhanced stereochemical control and broader substrate scope. The method demonstrates particular effectiveness for the reduction of ketones bearing electron-withdrawing substituents, making it well-suited for trifluoromethyl-containing substrates.
The Hofmann degradation represents a classical transformation for converting primary amides to primary amines with loss of one carbon atom. This methodology finds application in cyclopropylamine synthesis, where it serves as the final step in multi-step synthetic sequences [21] [22] [23] [24] [25] [26].
Traditional Batch Processes employ sodium hypochlorite and sodium hydroxide under elevated temperatures (70-80°C) with reaction times of 6-12 hours. These conditions typically yield 54-61% of the desired cyclopropylamine products but suffer from limitations including lengthy reaction times, harsh conditions, and potential substrate decomposition [22] [23].
Continuous Flow Methodologies have emerged as superior alternatives, achieving yields up to 96% in reaction times as short as 4 minutes at 90°C [25] [26]. The continuous flow approach enables precise control of reaction parameters, minimizes side reactions, and provides enhanced safety through reduced reagent contact times. These systems demonstrate excellent scalability for industrial applications while maintaining high product quality and minimizing waste generation.
Hydrogen Peroxide-Based Systems offer environmentally benign alternatives to traditional hypochlorite methods. These processes employ hydrogen peroxide in combination with titanium-silicon molecular sieves as heterogeneous catalysts, achieving yields of 54-61% under milder conditions [21]. The method provides advantages in terms of waste minimization and catalyst recovery, making it attractive for large-scale production.
Copper-catalyzed asymmetric cyclopropanation represents one of the most powerful methods for accessing enantiomerically enriched cyclopropane derivatives. The development of chiral ligand systems has enabled exceptional levels of stereochemical control while maintaining broad substrate scope and functional group tolerance [15] [27] [9] [28] [10].
Chiral Bisoxazoline Ligands demonstrate exceptional performance in copper-catalyzed cyclopropanation reactions. These ligands provide a rigid chiral environment around the copper center, enabling excellent differentiation between enantiotopic faces of prochiral alkene substrates [9] [11]. The ligand structure can be systematically modified to optimize selectivity for specific substrate classes, with tert-butyl-substituted variants showing particularly high enantioselectivity for styrene derivatives.
Mechanistic Understanding reveals that the reaction proceeds through copper-carbene intermediates generated by nitrogen extrusion from diazo compounds. The selectivity-determining step involves concerted but asynchronous addition of the metallacarbene to the alkene substrate, with substantial cationic character developing on one alkene carbon during the transition state [10]. This mechanistic insight has guided the development of improved catalyst systems and reaction conditions.
Substrate Scope and Limitations encompass a wide range of alkene substrates, including styrenes, aliphatic alkenes, and functionalized olefins. Electron-rich alkenes generally provide higher yields and selectivities compared to electron-deficient substrates. The presence of directing groups can significantly influence both reactivity and selectivity, enabling the synthesis of complex polycyclic structures through intramolecular cyclopropanation reactions [28].
Chiral auxiliary strategies provide reliable approaches for achieving high levels of asymmetric induction in cyclopropane synthesis. These methods rely on the temporary attachment of chiral auxiliaries that direct the stereochemical outcome of subsequent reactions before being removed to reveal the desired enantiomerically enriched products [29] [30] [31] [32] [33].
Evans Oxazolidinone Auxiliaries have found extensive application in asymmetric cyclopropanation reactions. The auxiliary controls facial selectivity through a combination of steric and stereoelectronic effects, typically achieving diastereoselectivities exceeding 90:10 in favorable cases [29] [30]. The method involves initial aldol condensation to establish the chiral center, followed by directed cyclopropanation under the influence of the temporary stereocenter, and finally retro-aldol cleavage to afford enantiomerically pure cyclopropane products.
Temporary Stereocenter Approaches represent innovative strategies that combine chiral auxiliaries with substrate-directed reactions. These methods employ three-step sequences involving aldol condensation, cyclopropanation, and retro-aldol fragmentation [31] [32] [33]. The approach demonstrates particular effectiveness for the synthesis of cyclopropane carboxaldehydes, achieving enantiomeric excesses exceeding 95% while providing excellent yields and broad substrate scope.
Classical resolution methods provide alternative approaches for accessing enantiomerically pure cyclopropane derivatives, particularly when direct asymmetric synthesis methods are not available or practical. These techniques rely on the temporary formation of diastereomeric derivatives that can be separated by conventional methods.
Crystallization-Based Resolution exploits differences in crystal packing between diastereomeric salts or derivatives. The method requires systematic screening of resolving agents and crystallization conditions to identify systems that provide effective separation. Success depends on the availability of suitable chiral resolving agents and the formation of crystalline diastereomers with significantly different solubilities [34] [35].
Chromatographic Resolution employs chiral stationary phases to achieve separation of enantiomeric cyclopropane derivatives. Polysaccharide-based chiral columns, particularly cellulose tris(3,5-dimethylphenylcarbamate) phases, demonstrate excellent performance for cyclopropane derivatives [34] [36]. The method provides analytical capabilities for determining enantiomeric excess as well as preparative separation capabilities for gram-scale synthesis.
Industrial production of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride requires synthetic methodologies that can be reliably scaled from laboratory to manufacturing scales while maintaining product quality and economic viability. Several key factors must be considered in developing scalable processes [7] [37] [38] [39] [40].
Process Robustness represents a critical requirement for industrial synthesis. Reactions must demonstrate consistent performance across multiple batches, with minimal sensitivity to variations in raw material quality, environmental conditions, and equipment specifications. The selection of synthetic routes must prioritize methods with wide operational windows and inherent stability margins [41] [39].
Equipment Compatibility considerations include the availability of suitable reactor systems, heat transfer capabilities, and safety equipment for handling reactive intermediates. Cyclopropanation reactions often involve highly reactive carbene species that require specialized handling procedures and safety protocols. The choice of synthetic methodology must account for the availability and cost of specialized equipment required for safe and efficient operation [7] [40].
Raw Material Supply reliability and cost represent major factors in route selection. Industrial processes must utilize readily available starting materials with established supply chains and predictable pricing. The synthesis of fluorinated compounds often requires specialized reagents that may have limited availability or high costs, necessitating careful economic analysis of alternative approaches [42] [37].
Optimization of industrial cyclopropane synthesis requires systematic evaluation of multiple process parameters to achieve optimal performance in terms of yield, selectivity, throughput, and cost effectiveness. Statistical experimental design methods provide powerful tools for identifying optimal operating conditions while minimizing experimental effort [41] [43] [44].
Temperature Control exerts profound effects on both reaction yield and selectivity. Cyclopropanation reactions typically exhibit strong temperature dependence, with optimal conditions representing a balance between reaction rate and selectivity. Response surface methodology enables systematic optimization of temperature profiles, including heating and cooling rates, isothermal hold times, and temperature uniformity throughout the reactor system [41] [43].
Catalyst Loading Optimization involves balancing catalyst cost against reaction performance. Higher catalyst loadings generally provide improved yields and reaction rates but increase production costs. Advanced catalyst systems may enable operation at very low loadings (0.0025 mol%) while maintaining excellent performance, provided that reaction conditions are carefully optimized [12]. Economic analysis must consider both catalyst cost and productivity to determine optimal loading levels.
Solvent Selection and Recovery significantly impact both economic and environmental performance of industrial processes. Solvent systems must provide adequate solubility for reactants and products while enabling efficient separation and recovery. Green chemistry principles favor the use of environmentally benign solvents or solvent-free conditions where possible [45] [46]. Process design must incorporate solvent recovery systems to minimize waste and reduce operating costs.
Implementation of green chemistry principles in industrial cyclopropane synthesis addresses environmental sustainability concerns while potentially reducing production costs and improving process safety [8] [45] [46] [47].
Alternative Reaction Media offer opportunities to reduce environmental impact while maintaining or improving reaction performance. Water-based systems, ionic liquids, and solvent-free conditions represent attractive alternatives to conventional organic solvents [45] [46]. These approaches often provide additional benefits including simplified product isolation, reduced fire and explosion hazards, and improved worker safety.
Alternative Energy Sources including electrochemistry, photocatalysis, and mechanochemistry enable cyclopropanation reactions under mild conditions with reduced energy consumption [13] [45] [47]. Electrochemical methods demonstrate particular promise for scalable synthesis, offering precise control over reaction conditions and excellent functional group tolerance. Photocatalytic approaches utilize visible light to drive reactions under ambient conditions, providing opportunities for continuous flow processing with minimal energy input [47].
Biocatalytic Approaches employ engineered enzymes to catalyze cyclopropanation reactions under mild aqueous conditions [6] [45]. These methods offer exceptional stereoselectivity and operate under environmentally benign conditions, making them attractive for pharmaceutical applications where high enantiomeric purity is required. The development of robust enzyme variants with improved stability and broader substrate scope continues to expand the applicability of biocatalytic methods.
Crystallization represents one of the most effective purification methods for cyclopropane derivatives, often achieving higher purity levels than chromatographic techniques while being more suitable for large-scale applications [48] [49] [50] [35] [51].
Recrystallization Protocols involve dissolving crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation. The selection of appropriate solvents is critical, requiring consideration of solubility profiles, thermal stability, and potential for solvate formation [35] [51]. Common solvent systems for cyclopropane derivatives include ethanol-water mixtures, hexane-ethyl acetate combinations, and aromatic solvents such as toluene.
Crystallization Optimization requires systematic evaluation of multiple parameters including solvent composition, concentration, cooling rate, seeding procedures, and agitation conditions [48] [50]. The formation of different polymorphs can significantly impact product properties, necessitating careful characterization and control of crystallization conditions. Advanced techniques such as controlled cooling profiles and anti-solvent addition can improve crystal quality and yield.
Scale-Up Considerations for crystallization processes include heat and mass transfer limitations, mixing efficiency, and nucleation control. Industrial crystallization equipment must provide adequate temperature control and uniform mixing to ensure consistent product quality [49]. The design of crystallization processes must account for the handling of large volumes of solvents and the implementation of solvent recovery systems.
Chromatographic methods provide powerful tools for the purification and analysis of cyclopropane derivatives, offering high resolution and flexibility for handling complex mixtures [34] [52] [53] [36] [54].
High-Performance Liquid Chromatography (HPLC) serves as both an analytical tool and a preparative purification method. Reverse-phase systems using C18 columns with acetonitrile-water mobile phases demonstrate excellent performance for cyclopropane carboxylic acid derivatives [54]. The addition of phosphoric acid or formic acid improves peak shape and enables mass spectrometry compatibility for structural characterization.
Chiral Chromatography enables the separation and analysis of enantiomeric cyclopropane derivatives using polysaccharide-based chiral stationary phases [34] [36]. Cellulose tris(3,5-dimethylphenylcarbamate) columns provide excellent enantioselectivity for a wide range of cyclopropane substrates. Mobile phase optimization typically involves systematic evaluation of alcohol modifiers and buffer systems to achieve baseline resolution of enantiomers.
Flash Chromatography remains the method of choice for routine purification of synthetic intermediates and products. Silica gel stationary phases with gradient elution systems provide excellent separation efficiency for most cyclopropane derivatives [53] [55]. The implementation of automated flash systems enables rapid purification with minimal operator intervention while providing consistent results.
Comprehensive quality control protocols ensure the consistent production of high-quality 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride that meets pharmaceutical specifications [56] [52] [57] [58] [59] [60].
Identity Confirmation relies on multiple analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. Proton NMR provides definitive structural confirmation through characteristic coupling patterns and chemical shifts. High-resolution mass spectrometry enables accurate molecular weight determination and fragmentation pattern analysis for structural elucidation [57] [58].
Purity Assessment employs high-performance liquid chromatography with multiple detection methods including ultraviolet absorption, refractive index, and mass spectrometry [52] [57] [60]. Method validation includes evaluation of specificity, linearity, accuracy, precision, detection limits, and robustness according to international guidelines. Impurity profiling identifies and quantifies process-related impurities, degradation products, and residual solvents.
Stability Testing protocols evaluate the chemical and physical stability of the compound under various storage conditions including temperature, humidity, and light exposure [59] [60]. Forced degradation studies identify potential degradation pathways and support the development of appropriate storage and handling procedures. The establishment of shelf-life specifications requires extensive stability data generation under accelerated and long-term storage conditions.